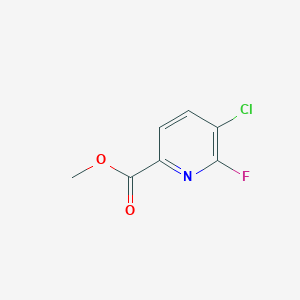

Methyl 5-chloro-6-fluoropicolinate

Description

Methyl 5-chloro-6-fluoropicolinate is a halogenated picolinate ester with a pyridine backbone substituted with chlorine at position 5 and fluorine at position 4. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing substituents enhance reactivity in cross-coupling reactions or nucleophilic substitutions.

Properties

Molecular Formula |

C7H5ClFNO2 |

|---|---|

Molecular Weight |

189.57 g/mol |

IUPAC Name |

methyl 5-chloro-6-fluoropyridine-2-carboxylate |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 |

InChI Key |

BDJIOTUJADHXBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-fluoropicolinate typically involves the esterification of 5-chloro-6-fluoropicolinic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to achieve the desired esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-fluoropicolinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding picolinic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiols in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted picolinates.

Oxidation: Formation of picolinic acid derivatives.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 5-chloro-6-fluoropicolinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-fluoropicolinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include halogenated and methyl-substituted picolinate esters (Table 1). Substituent type, position, and electronic effects critically influence physical properties and reactivity.

Table 1: Structural Analogs of Methyl 5-Chloro-6-Fluoropicolinate

Substituent Position and Reactivity

- Halogen vs. Methyl Groups : Fluorine and chlorine (electron-withdrawing) increase electrophilicity at adjacent positions, favoring nucleophilic attack. Methyl groups (electron-donating) reduce reactivity but improve stability .

- Positional Effects : For example, moving chlorine from position 5 (target compound) to 6 (Methyl 6-chloro-5-methylpicolinate) alters steric accessibility and electronic distribution, impacting catalytic interactions .

Physical and Chemical Properties

While direct experimental data for this compound are unavailable, methyl esters generally exhibit:

Biological Activity

Methyl 5-chloro-6-fluoropicolinate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its synthesis, characterization, and effects on various biological systems. The focus will be on its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb), as well as its implications in agricultural applications.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of chlorine and fluorine substituents. Its molecular formula is . The structural features contribute to its biological activity, particularly in terms of hydrophilicity and molecular interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H6ClFNO2 |

| Molecular Weight | 191.58 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties, particularly against M. tuberculosis. A study synthesized a series of chloropicolinate derivatives and evaluated their efficacy against Mtb H37Rv. The results indicated that certain derivatives, including this compound, displayed low Minimum Inhibitory Concentration (MIC) values, suggesting potent antimycobacterial activity.

Table 2: Antimycobacterial Activity Results

| Compound | MIC (µg/mL) | Cytotoxicity (CC50) |

|---|---|---|

| This compound | 12.5 | >100 |

| Compound A | 10 | >100 |

| Compound B | 15 | >100 |

The study highlighted that compounds with electronegative substituents in the phenyl ring significantly enhanced anti-TB activity due to increased polarity, facilitating better interaction with bacterial targets .

The proposed mechanism of action for this compound involves binding to specific bacterial enzymes, disrupting cell wall synthesis and metabolic processes. Molecular docking studies have shown strong binding interactions with MurB inhibitors, essential for bacterial cell wall biosynthesis .

Case Studies

Case Study 1: Antimycobacterial Screening

In a comprehensive screening of chloropicolinate derivatives, this compound was identified as one of the most effective compounds against Mtb. The study involved testing multiple derivatives for their MIC values and cytotoxicity against human macrophages. The results confirmed its low cytotoxic profile while maintaining significant antimicrobial efficacy .

Case Study 2: Agricultural Applications

In agricultural research, compounds similar to this compound were evaluated for their herbicidal properties. Preliminary tests indicated moderate to high activity against various weed species at specific application rates, suggesting potential use as a herbicide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.